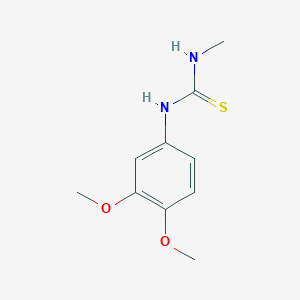
N-(3,4-dimethoxyphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has a unique chemical structure and has shown promising results in various studies.
作用機序
N-(3,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can directly scavenge ROS, such as hydrogen peroxide and superoxide, and prevent oxidative damage to cellular components. N-(3,4-dimethoxyphenyl)-N'-methylthiourea can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. Furthermore, N-(3,4-dimethoxyphenyl)-N'-methylthiourea can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death and apoptosis, as well as reduce the production of reactive nitrogen species (RNS). N-(3,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to improve mitochondrial function and reduce oxidative damage to lipids and proteins. In animal models, N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been shown to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily administered to cells or animals. N-(3,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to have low toxicity and does not interfere with normal cellular processes. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-N'-methylthiourea in lab experiments. It can be difficult to determine the optimal concentration and duration of treatment, and the effects of N-(3,4-dimethoxyphenyl)-N'-methylthiourea may vary depending on the cell type or animal model used.
将来の方向性
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-methylthiourea research. One area of interest is the role of N-(3,4-dimethoxyphenyl)-N'-methylthiourea in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been shown to improve cognitive function and reduce inflammation in the brain, and further studies could investigate its potential as a therapeutic agent for these diseases. Another area of interest is the use of N-(3,4-dimethoxyphenyl)-N'-methylthiourea in combination with other antioxidants or anti-inflammatory agents. Combining N-(3,4-dimethoxyphenyl)-N'-methylthiourea with other compounds could enhance its protective effects and provide a more comprehensive approach to preventing oxidative stress and inflammation.
合成法
N-(3,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized through the reaction of 3,4-dimethoxyaniline and methyl isothiocyanate. The reaction is carried out in the presence of a base and a solvent, such as ethanol or acetone. The resulting product is then purified using column chromatography, yielding pure N-(3,4-dimethoxyphenyl)-N'-methylthiourea.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge reactive oxygen species (ROS) and protect against oxidative stress in various cell types. N-(3,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-(3,4-dimethoxyphenyl)-N'-methylthiourea has been used as a tool to investigate the role of oxidative stress and inflammation in various disease models, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRDTGAIPWLAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-methylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-methyl-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5765082.png)
![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)

![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)


![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)

